- A metal-free approach for transamidation of amides with amines in aqueous mediaTetrahedron Letters, 2015, 56(33), 4775-4779,
Cas no 94-62-2 (Piperine)
Piperine is een natuurlijk alkaloïde dat voornamelijk wordt aangetroffen in zwarte peper (Piper nigrum). Het staat bekend om zijn bioactieve eigenschappen, waaronder het vermogen om de opname van voedingsstoffen te verbeteren door remming van bepaalde metabolische enzymen. Piperine vertoont ook antioxidatieve en ontstekingsremmende effecten, wat het waardevol maakt in farmaceutische en voedingssupplementen. Chemisch gezien is het een amide met de formule C17H19NO3, gekenmerkt door een piperidine-ringstructuur. Het wordt vaak gebruikt in combinatie met andere verbindingen, zoals curcumine, om de biologische beschikbaarheid te verhogen. Piperine is onderzocht vanwege zijn potentiële rol in de ondersteuning van spijsvertering en cognitieve functies.

Piperine structure
Productnaam:Piperine
Piperine Chemische en fysische eigenschappen
Naam en identificatie
-
- Piperine
- N-PIPEROYLPIPERIDIN
- (E,E)-1-[5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-piperidine
- FEMA 2909
- 5-BENZO[1,3]DIOXOL-5-YL-1-PIPERIDIN-1-YL-PENTA-2,4-DIEN-1-ONE
- 1-PIPERONYLPIPERIDINE
- 1-PIPEROYLPIPERIDINE
- 1-PIPERYLPIPERIDINE
- Piperin
- PIPERINE(P)
- PIPERINE(P) PrintBack
- PIPERINE(RG)
- (E,E)-1-Piperoylpiperidine
- Bioperine
- PIPERLINE
- Piperylpiperidine
- trans,trans-1-piperoylpiperidine
- 1-[5-(1,3-Benzodioxol-5-yl)-2,4-pentadienoyl]piperidine
- black pepper extract, peperine
- Piperoylpiperidine
- FEMA No. 2909
- N-[(E,E)-Piperoyl]piperidine
- Piperidine, 1-piperoyl-, (E,E)-
- Piperine (aliphatic)
- 1-Piperoylpiperidine, (E,E)-
- 1-[(2E,4E)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoyl]piperidine
- N-(E,E)-piperoyl-piperidine
- piperidine, 1-[(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-
- U71XL721QK
- MXXWOMGUGJBKIW-YPCII
- (2E,4E)-5-(1,3-Benzodioxol-5-yl)-1-(1-piperidinyl)-2,4-pentadien-1-one (ACI)
- Piperidine, 1-[(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]- (9CI)
- Piperidine, 1-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-, (E,E)- (ZCI)
- Piperidine, 1-piperoyl-, (E,E)- (8CI)
- Piperine (6CI)
- (2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)penta-2,4-dien-1-one
- (E,E)-1-[5-(1,3-Benzodioxol-5-yl)-2,4-pentadienoyl]piperidine
- (E,E)-5-(3,4-Methylenedioxyphenyl)-2,4-pentadienoylpiperidide
- Bioperin
- NSC 21727
- Pepper oil
- N-((E,E)-piperoyl)piperidine
- MLS002473213
- SMR001548271
- PIPERINE, 97% [94-62-2]
- PIPERINE, 99% [94-62-2]
- MLS002153830
- 1-[(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]piperidine
- SMR000112278
- MLSMR
- 1-Piperoylpiperidine; (2E,4E)-form
- 1-[(2E,4E)-5-(1,3-benzodioxol-5-yl)-2,4-pentadienoyl]piperidine
- 1-Piperoyl-piperidine
- MLS006011979
- Piperine98%
-
- MDL: MFCD00005839
- Inchi: 1S/C17H19NO3/c19-17(18-10-4-1-5-11-18)7-3-2-6-14-8-9-15-16(12-14)21-13-20-15/h2-3,6-9,12H,1,4-5,10-11,13H2/b6-2+,7-3+
- InChI-sleutel: MXXWOMGUGJBKIW-YPCIICBESA-N
- LACHT: C(/C1C=CC2OCOC=2C=1)=C\C=C\C(N1CCCCC1)=O
- BRN: 90741
Berekende eigenschappen
- Exacte massa: 285.136493g/mol
- Oppervlakte lading: 0
- XLogP3: 3.5
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Aantal draaibare bindingen: 3
- Monoisotopische massa: 285.136493g/mol
- Monoisotopische massa: 285.136493g/mol
- Topologisch pooloppervlak: 38.8Ų
- Zware atoomtelling: 21
- Complexiteit: 412
- Aantal isotopen atomen: 0
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 2
- Ongedefinieerd stereocenter aantal bindingen: 0
- Aantal covalent gebonden eenheden: 1
- Oppervlakte lading: 0
- Aantal tautomers: nothing
- Moleculair gewicht: 285.34
Experimentele eigenschappen
- Kleur/vorm: White powder
- Dichtheid: 1.0864 (rough estimate)
- Smeltpunt: 128.0 to 133.0 deg-C
- Kookpunt: 498.524°C at 760 mmHg
- Vlampunt: 255.3±27.3 °C
- Brekindex: 1.5400 (estimate)
- Oplosbaarheid: 0.04g/l
- Waterverdelingscoëfficiënt: 40 mg/L (18 ºC)
- Stabiliteit/houdbaarheid: Stable. Incompatible with strong oxidizing agents.
- PSA: 38.77000
- LogboekP: 2.93510
- FEMA: 2909
- pka: 12.22(at 18℃)
- Gevoeligheid: Sensitive to light, humidity and air
- Dampfdruk: 0.0±1.3 mmHg at 25°C
- Merck: 7472
- Oplosbaarheid: Almost insoluble in water, soluble in ethanol, benzene, acetic acid.
Piperine Beveiligingsinformatie
-
Symbool:
- Prompt:warning
- Signaalwoord:Warning
- Gevaarverklaring: H302
- Waarschuwingsverklaring: P264-P270-P301+P312+P330-P501
- WGK Duitsland:3
- Code gevarencategorie: R21/22
- Veiligheidsinstructies: S22-S24/25-S36/37
- RTECS:TN2321500
-
Identificatie van gevaarlijk materiaal:
- TSCA:Yes
- Opslagvoorwaarde:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Risicozinnen:R21/22
Piperine Douanegegevens
- HS-CODE:2939999090
- Douanegegevens:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Piperine Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
abcr | AB118603-25 g |
Piperine, 98%; . |
94-62-2 | 98% | 25 g |
€131.00 | 2023-07-20 | |
abcr | AB118603-100 g |
Piperine, 98%; . |
94-62-2 | 98% | 100 g |
€333.00 | 2023-07-20 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | S30603-100g |
Piperine |
94-62-2 | BR,98% | 100g |
¥1400.00 | 2022-01-07 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P815922-25g |
Piperine |
94-62-2 | 97% | 25g |
¥538.00 | 2022-09-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | P0460-5g |
Piperine |
94-62-2 | 97.0%(LC&N) | 5g |
¥545.0 | 2022-06-10 | |
BAI LING WEI Technology Co., Ltd. | 293643-5G |
Piperine, 98% |
94-62-2 | 98% | 5G |
¥ 266 | 2022-04-26 | |
Enamine | EN300-7392817-0.05g |
(2E,4E)-5-(1,3-dioxaindan-5-yl)-1-(piperidin-1-yl)penta-2,4-dien-1-one |
94-62-2 | 95% | 0.05g |
$19.0 | 2023-07-07 | |
TargetMol Chemicals | T3002-100mg |
Piperine |
94-62-2 | 100% | 100mg |
¥ 99 | 2024-07-19 | |
Key Organics Ltd | AS-17442-10MG |
Piperine |
94-62-2 | >97% | 10mg |
£51.00 | 2025-02-09 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011675-20mg |
Piperine |
94-62-2 | 20mg |
¥95 | 2024-07-19 |
Piperine Productiemethode
Synthetic Routes 1
Reactievoorwaarden
Referentie
Synthetic Routes 2
Reactievoorwaarden
1.1 Reagents: Catecholborane
1.2 Reagents: Sodium carbonate Catalysts: Potassium hydroxide , Palladium diacetate Solvents: Ethanol
1.2 Reagents: Sodium carbonate Catalysts: Potassium hydroxide , Palladium diacetate Solvents: Ethanol
Referentie
- New access to conjugated dien- and enamides. Synthesis of dehydropipernonaline, pipernonaline and related biologically active amidesSynlett, 1994, (8), 607-8,
Synthetic Routes 3
Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide , Water ; 30 min, rt
1.2 6 - 8 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 6 - 8 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Referentie
- Identification and optimization of piperine analogues as neuroprotective agents for the treatment of Parkinson's disease via the activation of Nrf2/keap1 pathwayEuropean Journal of Medicinal Chemistry, 2020, 199,,
Synthetic Routes 4
Reactievoorwaarden
1.1 Reagents: Potassium hydroxide , Alumina Solvents: Dichloromethane , Dibromodifluoromethane
Referentie
- Stereoselective synthesis of piperamide alkaloids by modified Ramberg-Baecklund reactionChinese Chemical Letters, 2004, 15(6), 631-634,
Synthetic Routes 5
Reactievoorwaarden
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine
Referentie
- Addition of carbon nucleophiles to aldehyde tosylhydrazones of aromatic and heteroaromatic-compounds: total synthesis of piperine and its analogsTetrahedron Letters, 2000, 41(15), 2667-2670,
Synthetic Routes 6
Reactievoorwaarden
1.1 Reagents: Potassium hydroxide , Alumina Solvents: Dichloromethane , Dibromodifluoromethane ; 1 h, rt
Referentie
- Stereoselective synthesis of naturally occurring unsaturated amide alkaloids by a modified Ramberg-Baecklund reactionCanadian Journal of Chemistry, 2004, 82(5), 622-630,
Synthetic Routes 7
Reactievoorwaarden
1.1 Solvents: Tetrahydrofuran
Referentie
- Three-component synthesis of (E)-α,β-unsaturated amides of the piperine familyJournal of the Chemical Society, 2001, (19), 2393-2397,
Synthetic Routes 8
Reactievoorwaarden
1.1 Reagents: Triethylamine , N-Bromosuccinimide , Lithium chloride Catalysts: Triphenylantimony , Palladium diacetate , 1-Butanaminium, N,N,N-tributyl-, 2,2,2-trifluoroacetate (1:1) Solvents: Dichloroethane
Referentie
- Catalytic Hunsdiecker reaction and one-pot catalytic Hunsdiecker-Heck strategy: synthesis of α,β-unsaturated aromatic halides, α-(dihalomethyl)benzenemethanols, 5-aryl-2,4-pentadienoic acids, dienoates and dienamidesTetrahedron, 2000, 56(10), 1369-1377,
Synthetic Routes 9
Reactievoorwaarden
1.1 Reagents: Trifluoromethanesulfonic anhydride , 2-Iodopyridine Solvents: Dichloromethane ; 15 min, -20 °C
1.2 Reagents: Triethylamine , Benzeneseleninic acid , Dess-Martin periodinane Solvents: Dichloromethane ; 2 h, rt; 5 min, -20 °C; 5 - 60 min, -20 °C → 25 °C
1.3 Reagents: Sodium carbonate Solvents: Water ; 25 °C
1.2 Reagents: Triethylamine , Benzeneseleninic acid , Dess-Martin periodinane Solvents: Dichloromethane ; 2 h, rt; 5 min, -20 °C; 5 - 60 min, -20 °C → 25 °C
1.3 Reagents: Sodium carbonate Solvents: Water ; 25 °C
Referentie
- Chemoselective α,β-Dehydrogenation of Saturated AmidesAngewandte Chemie, 2019, 58(2), 447-451,
Synthetic Routes 10
Synthetic Routes 11
Synthetic Routes 12
Synthetic Routes 13
Reactievoorwaarden
1.1 Reagents: Diisopropylethylamine , 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide ; 8 h, rt
Referentie
- The development of novel cytochrome P450 2J2 (CYP2J2) inhibitor and the underlying interaction between inhibitor and CYP2J2Journal of Enzyme Inhibition and Medicinal Chemistry, 2021, 36(1), 737-748,
Synthetic Routes 14
Reactievoorwaarden
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; 10 min, cooled; rt; 2 h, rt
1.2 Solvents: Dichloromethane ; 2 - 2.5 h, 60 °C
1.2 Solvents: Dichloromethane ; 2 - 2.5 h, 60 °C
Referentie
- Synthesis, Antimicrobial, Antioxidant and Nematicidal Activity of (2E,4E)-5-(Benzo[d] [1,3]dioxol-5-yl)penta-2,4-dienamidesJournal of the Chemical Society of Pakistan, 2015, 37(5), 1008-1014,
Synthetic Routes 15
Reactievoorwaarden
1.1 Reagents: Benzenemethanamine, 4-ethenyl-N,N-diethyl-, polymer with 1,1′-[1,4-butanediylbis… Solvents: 1-Propanol ; 24 h, 80 °C
Referentie
- Chromatography-Free Wittig Reactions using a Bifunctional Polymeric ReagentOrganic Letters, 2010, 12(21), 4996-4999,
Synthetic Routes 16
Reactievoorwaarden
1.1 Reagents: Pivalic acid Catalysts: Cupric acetate , Palladium diacetate , 1,1′-[1,2-Ethanediylbis(sulfinyl)]bis[benzene] Solvents: Acetonitrile ; 24 h, 100 °C
Referentie
- Synthesis of conjugated dienes via palladium-catalyzed aerobic dehydrogenation of unsaturated acids and amidesChemical Communications (Cambridge, 2022, 58(63), 8814-8817,
Synthetic Routes 17
Reactievoorwaarden
1.1 Reagents: Oxalyl chloride Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 4 h, rt
1.2 Solvents: Toluene ; rt; rt → reflux; 16 h, reflux
1.2 Solvents: Toluene ; rt; rt → reflux; 16 h, reflux
Referentie
- Environmentally Benign Transamidation Protocol for Weakly Nucleophilic Aromatic Amines with N-Acyl-2-piperidinones: Catalyst-, Additive-, Base- and Solvent-Free ConditionAsian Journal of Organic Chemistry, 2022, 11(9),,
Synthetic Routes 18
Reactievoorwaarden
1.1 Reagents: 2,4-Dichloro-6-methoxy-1,3,5-triazine Catalysts: Dabco Solvents: Ethyl acetate ; 30 min, rt
1.2 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Ethyl acetate ; 30 min, rt; 1 h, rt
1.2 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Ethyl acetate ; 30 min, rt; 1 h, rt
Referentie
- Catalytic and Sustainable Amide Bond Formation using a DABCO/Dichlorotriazine SystemChemCatChem, 2023, 15(10),,
Synthetic Routes 19
Reactievoorwaarden
1.1 Reagents: 1,1-Dimethylethyl 1-(1,1-dimethylethoxy)-2(1H)-isoquinolinecarboxylate Solvents: Dichloromethane ; 30 min, rt
1.2 24 h, rt
1.2 24 h, rt
Referentie
- Carboxamidation of carboxylic acids with 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) without basesTetrahedron, 2008, 64(49), 11129-11135,
Synthetic Routes 20
Piperine Raw materials
- 1-(piperidin-1-yl)prop-2-en-1-one
- 3,4-(Methylenedioxy)cinnamic acid, pred.trans
- (E)-3,4-Methylenedioxycinnamaldehyde
- 5-Ethynylbenzod1,3dioxole
- 4-Penten-1-one, 5-(1,3-benzodioxol-5-yl)-1-(1-piperidinyl)-, (4E)-
- (2E,4E)-5-(1,3-Benzodioxol-5-yl)-2,4-pentadienamide
- 1-(Bromoacetyl)piperidine
- (E,E)-Piperic Acid
- piperidin-2-one
- (Triphenylphosphoranylidene)ketene
- 1-(1-Oxobut-2-enyl)piperidine
- Piperidine, 1-[[[(2E)-3-(1,3-benzodioxol-5-yl)-2-propenyl]sulfonyl]acetyl]-
- Piperidine, 1-(3-bromo-1-oxo-2-propenyl)-, (E)-
Piperine Preparation Products
Piperine Gerelateerde literatuur
-
Ting Yang Hsieh,Yi Chang,Su Jane Wang Food Funct. 2019 10 2720
-
Shiru Wang,Hyatt C. Green,Maxwell L. Wilder,Qian Du,Brittany L. Kmush,Mary B. Collins,David A. Larsen,Teng Zeng Environ. Sci.: Processes Impacts 2020 22 2147
-
Rather A. Rafiq,Bashir A. Ganai,Sheikh A. Tasduq RSC Adv. 2015 5 11884
-
Hanna Wójtowicz-Rajchel,Marcin Ka?mierczak New J. Chem. 2020 44 6015
-
Subhash Chandra Bose. Kotte,P. K. Dubey,P. M. Murali Anal. Methods 2014 6 8022
94-62-2 (Piperine) Gerelateerde producten
- 7780-20-3(5-(1,3-dioxaindan-5-yl)-1-(piperidin-1-yl)penta-2,4-dien-1-one)
- 23887-46-9(Cinepazide)
- 10354-27-5(1-(3,4-Methylenedioxyphenyl)-1-penten-3-one)
- 591-95-7(1,2-Pentadiene)
- 2373-80-0(3,4-Methylenedioxycinnamic acid)
- 23434-88-0(Tetrahydropiperine)
- 2444-46-4(Nonivamide)
- 94-62-2(Piperine)
- 26472-00-4(Methylcyclopentadiene dimer)
- 19408-84-5(Dihydrocapsaicin)
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:94-62-2)Piperine

Zuiverheid:99%
Hoeveelheid:100g
Prijs ($):282.0
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:94-62-2)Piperine

Zuiverheid:>98%
Hoeveelheid:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prijs ($):Onderzoek